Cas no 1864884-50-3 (1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride)

1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride 化学的及び物理的性質
名前と識別子
-
- 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride
-
- インチ: 1S/C26H28N3.ClH/c1-17-12-19(3)24(20(4)13-17)28-16-29(25-21(5)14-18(2)15-22(25)6)27-26(28)23-10-8-7-9-11-23;/h7-16H,1-6H3;1H/q+1;/p-1
- InChIKey: FJDFWBCVPCINNK-UHFFFAOYSA-M
- ほほえんだ: [Cl-].[N+]1(=CN(C2C(C)=CC(C)=CC=2C)N=C1C1C=CC=CC=1)C1C(C)=CC(C)=CC=1C
計算された属性
- せいみつぶんしりょう: 417.1971756g/mol
- どういたいしつりょう: 417.1971756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 506
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.7Ų
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1495674-100mg |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride |
1864884-50-3 | 97% | 100mg |
$193.0 | 2023-06-23 | |
Ambeed | A1495674-250mg |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride |
1864884-50-3 | 97% | 250mg |
$292.0 | 2023-06-23 | |
Ambeed | A1495674-1g |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride |
1864884-50-3 | 97% | 1g |
$700.0 | 2025-02-25 | |
Ambeed | A1495674-50mg |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride |
1864884-50-3 | 97% | 50mg |
$138.0 | 2023-06-23 |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chlorideに関する追加情報
Introduction to 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride (CAS No. 1864884-50-3)
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride is a specialized heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural and electronic properties. This compound, identified by the CAS number 1864884-50-3, belongs to the triazolium class of ions, which are known for their stability and versatility in various chemical applications. The presence of mesityl and phenyl substituents enhances its reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride consists of a central triazolium ring substituted with two mesityl groups at the 1 and 4 positions and a phenyl group at the 3 position. This arrangement imparts a high degree of steric hindrance and electronic richness, which can be exploited in various chemical transformations. The triazolium core is highly stable due to the delocalization of electrons across the ring, making it an excellent scaffold for further functionalization.
In recent years, there has been growing interest in the application of triazolium compounds in pharmaceutical research. The stability and reactivity of these compounds make them ideal candidates for use as intermediates in the synthesis of biologically active molecules. Specifically, 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride has been explored in the development of novel therapeutic agents. Its mesityl and phenyl substituents provide a favorable environment for interactions with biological targets, such as enzymes and receptors.
One of the most promising areas of research involving 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride is its potential use as a photocatalyst. The compound's ability to absorb light across a broad spectrum makes it an excellent candidate for applications in photocatalytic reactions. These reactions are crucial in various industrial processes, including the degradation of environmental pollutants and the synthesis of fine chemicals. Recent studies have demonstrated that triazolium-based photocatalysts can efficiently convert organic pollutants into harmless byproducts under visible light irradiation.
Another significant application of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride is in the field of organic electronics. The compound's electron-rich structure makes it an excellent candidate for use as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these applications, the compound's ability to efficiently transport holes across different layers is critical for achieving high device performance. Recent advancements in OLED technology have shown that incorporating triazolium derivatives can significantly improve device efficiency and longevity.
The synthesis of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the condensation of appropriate precursors under acidic conditions to form the triazolium ring. Subsequent functionalization with mesityl and phenyl groups is achieved through selective alkylation or arylation reactions. The final step involves quaternization to form the chlorides salt, which enhances its solubility and stability.
The chemical properties of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride make it a versatile building block for further chemical transformations. Its reactivity can be modulated by altering reaction conditions or by introducing additional functional groups. For example, nucleophilic substitution reactions can be used to introduce new substituents at specific positions on the triazolium ring. These modifications can tailor the compound's properties for specific applications.
In conclusion, 1,4-Dimesityl - 3 - phenyl - 4 H - 1 , 2 , 4 - tri az ol - 1 - i um ch lor ide ( C A S N o . 18 64884 -50 -3 ) is a highly versatile compound with significant potential in pharmaceuticals and materials science. Its unique structure and reactivity make it an excellent candidate for use as an intermediate in drug synthesis, photocatalyst, and hole transport material in organic electronics. As research continues to uncover new applications for this compound, 186488450 -3 will undoubtedly play an important role in advancing technology across multiple disciplines.
1864884-50-3 (1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride) 関連製品
- 1807182-77-9(5,6-Dichloropicolinamide)
- 81012-93-3(thymol blue, sodium salt)
- 1805234-20-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine-3-acetonitrile)
- 68634-53-7(3-(4-Oxopyridin-1(4H)-yl)propanenitrile)
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
- 194546-14-0(3-(2-Thienyl)-1H-pyrazol-4-ylmethanol)
- 876669-35-1(β-Methyl-1H-1,2,4-triazole-1-ethanamine)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)
- 2248345-40-4(4-Bromo-5-fluoro-2-formylbenzonitrile)
- 885520-06-9(3,5-Indazoledicarboxylic Acid)
